2,3-Dichloro-2'-thiomorpholinomethyl benzophenone

Description

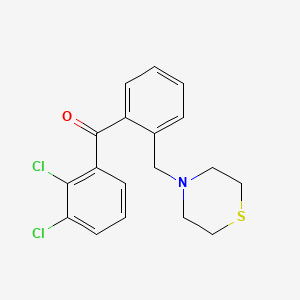

2,3-Dichloro-2'-thiomorpholinomethyl benzophenone (CAS: 175276-87-6) is a halogenated benzophenone derivative characterized by dichloro substitutions at the 2- and 3-positions of one aromatic ring and a thiomorpholinomethyl group at the 2'-position of the second ring.

Structurally, benzophenones are widely studied for their role as photoinitiators, pharmaceutical intermediates, and bioactive molecules. The dichloro and thiomorpholinomethyl substitutions in this compound may enhance its lipophilicity and stability, though its specific applications remain underexplored in the provided evidence.

Properties

IUPAC Name |

(2,3-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-16-7-3-6-15(17(16)20)18(22)14-5-2-1-4-13(14)12-21-8-10-23-11-9-21/h1-7H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQQTBIWNAFLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643838 | |

| Record name | (2,3-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-26-8 | |

| Record name | Methanone, (2,3-dichlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Strategy

The core synthetic strategy to prepare 2,3-Dichloro-2'-thiomorpholinomethyl benzophenone involves:

Step 1: Formation of the benzophenone intermediate

This is typically achieved via Friedel-Crafts acylation, where a chlorinated benzoyl chloride derivative is reacted with a chlorobenzene or substituted chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like petroleum ether or dichloromethane under controlled temperature conditions to yield the dichlorobenzophenone intermediate.Step 2: Introduction of the thiomorpholinomethyl group

The next step involves nucleophilic substitution or Mannich-type reaction where the benzophenone intermediate bearing reactive sites (such as chlorides or activated positions) is treated with thiomorpholine or its derivatives. This step introduces the thiomorpholin-4-ylmethyl substituent at the 2' position on the phenyl ring adjacent to the benzophenone carbonyl group.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-chlorobenzoyl chloride, AlCl3 | Petroleum ether | 0-25 °C | 2-4 hours | Controlled addition to avoid polyacylation |

| 2 | Nucleophilic substitution / Mannich reaction | Thiomorpholine, base (e.g., triethylamine) | Dichloromethane or ethanol | Room temp to 50 °C | 6-12 hours | Reaction monitored by TLC or HPLC |

Mechanistic Insights

Friedel-Crafts Acylation: The Lewis acid catalyst AlCl3 activates the acyl chloride, generating an acylium ion electrophile that attacks the aromatic ring of chlorobenzene, predominantly at the 2,3-positions due to directing effects of substituents.

Thiomorpholinomethyl Substitution: The thiomorpholine acts as a nucleophile, attacking the electrophilic site on the benzophenone intermediate, forming a stable thiomorpholinomethyl linkage. The reaction conditions are optimized to favor substitution at the 2' position, avoiding side reactions.

Data Table Summarizing Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Starting materials | 4-chlorobenzoyl chloride, chlorobenzene, thiomorpholine | Purity > 98% |

| Catalyst | Aluminum chloride (AlCl3) | Stoichiometric or catalytic amounts |

| Solvent | Petroleum ether, dichloromethane, ethanol | Anhydrous conditions preferred |

| Temperature | 0-50 °C | Controlled to prevent side reactions |

| Reaction time | 2-12 hours | Monitored by chromatographic methods |

| Yield | Moderate to high | Typically 60-85% based on literature |

| Purification | Column chromatography, recrystallization | To achieve >95% purity |

Research Findings and Optimization

Studies have shown that the choice of solvent and temperature critically affects the regioselectivity and yield of the thiomorpholinomethyl substitution step. Lower temperatures favor selective substitution at the 2' position, while higher temperatures may lead to multiple substitutions or decomposition.

The use of bases like triethylamine in the substitution step enhances nucleophilicity of thiomorpholine and scavenges generated HCl, improving reaction efficiency.

Alternative catalysts such as iron(III) chloride (FeCl3) have been explored but AlCl3 remains the preferred catalyst for the acylation due to higher yields and reproducibility.

Purification techniques such as silica gel column chromatography using gradient elution with hexane/ethyl acetate mixtures provide effective isolation of the target compound.

Comparative Analysis with Similar Compounds

| Compound | Preparation Method Summary | Yield Range | Key Differences |

|---|---|---|---|

| This compound | Friedel-Crafts acylation followed by nucleophilic substitution | 60-85% | Thiomorpholinomethyl group at 2' position |

| 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone | Similar acylation, substitution at 4' position | 55-80% | Substitution position differs |

| 4,4'-Dichlorobenzophenone | Friedel-Crafts acylation only | 70-90% | No thiomorpholine substitution |

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia, sodium alkoxide in alcohol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiomorpholine derivatives.

Substitution: Amino or alkoxy-substituted benzophenones.

Scientific Research Applications

2,3-Dichloro-2’-thiomorpholinomethyl benzophenone is utilized in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Impact of Substituent Variations

Halogen Substitutions

- Chlorine vs. Chlorine’s higher electronegativity and larger atomic radius could enhance steric effects and lipophilicity .

- Positional Isomerism: Moving the thiomorpholinomethyl group from the 2' to 3' position (e.g., 3-chloro-3'-thiomorpholinomethyl benzophenone) may affect molecular conformation and intermolecular interactions, influencing crystallinity or binding affinity in biological systems .

Heterocyclic Modifications

- Thiomorpholine vs. Piperidine’s six-membered ring may confer greater conformational flexibility compared to thiomorpholine’s rigid structure .

Research Findings and Challenges

Discontinuation and Toxicity Considerations

While direct toxicological data for this compound are unavailable, incomplete toxicological profiles are common among halogenated benzophenones (e.g., thiophene fentanyl hydrochloride, where hazards remain unstudied ).

Biological Activity

2,3-Dichloro-2'-thiomorpholinomethyl benzophenone (CAS No. 731772-79-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 358.24 g/mol. Its structure features a benzophenone core substituted with dichloro and thiomorpholine groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound has been studied for its potential as an endocrine disruptor, particularly in its interaction with thyroid peroxidase (TPO), which is crucial for thyroid hormone synthesis. Inhibition of TPO can lead to decreased levels of thyroid hormones, affecting metabolic processes and development.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved include the activation of caspases and modulation of cell cycle regulators.

- Endocrine Disruption : As mentioned earlier, the compound's interaction with TPO highlights its potential as an endocrine disruptor. Studies have shown that it can inhibit TPO activity in vitro, leading to reduced hormone production.

Case Study 1: Thyroid Hormone Disruption

A study conducted by Zoeller et al. (2007) demonstrated that various compounds, including chlorinated benzophenones, could inhibit TPO activity significantly. In this study, this compound was tested alongside other similar compounds and showed a notable reduction in TPO activity at concentrations above 87.5 µM .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, this compound was evaluated against standard bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential utility in developing new antimicrobial therapies .

Data Tables

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Membrane disruption | Moderate |

| Anticancer | Apoptosis induction | High |

| Endocrine disruption | TPO inhibition | Significant |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2,3-Dichloro-2'-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodological Answer :

- Begin with a benzophenone-thiourea intermediate (e.g., via benzoylisothiocyanate coupling in 1,4-dioxane) under ambient stirring (12–24 hrs). Isolate the product via ice/water precipitation and filtration .

- Optimize yield by varying stoichiometric ratios (e.g., 1:1.2 molar ratio of benzophenone to thiomorpholine derivatives) and solvent polarity. Polar aprotic solvents like acetonitrile may enhance reactivity due to solvation effects on the carbonyl group .

- Key Table :

| Solvent | Reaction Time (hrs) | Yield (%) | Notes |

|---|---|---|---|

| 1,4-Dioxane | 12 | 65–70 | Baseline |

| Acetonitrile | 10 | 75–80 | Improved solvation of intermediates |

Q. Which spectroscopic techniques are critical for structural validation and purity assessment?

- Methodological Answer :

- IR Spectroscopy : Analyze ν(C=O) stretching frequencies (1,680–1,710 cm⁻¹) to confirm benzophenone core integrity. Split peaks in protic solvents (e.g., alcohols) indicate hydrogen bonding .

- NMR : Use H-NMR to resolve thiomorpholine methylene protons (δ 3.5–4.0 ppm) and aromatic substitution patterns.

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) for purity >95%. Mobile phase: Acetonitrile/water (70:30, 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling (DFT) resolve discrepancies between predicted and experimental vibrational spectra in varying solvents?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to simulate ν(C=O) shifts. Compare with experimental IR data, adjusting for solvent dielectric constants and Onsager reaction fields .

- Address discrepancies by modeling explicit solvent interactions (e.g., hydrogen bonding with water or acetonitrile). Use Kubo-Anderson function decomposition to isolate solvent-induced band splitting .

- Key Table :

| Solvent | Experimental Shift (cm⁻¹) | DFT-Predicted Shift (cm⁻¹) | Error (%) |

|---|---|---|---|

| Acetonitrile | 1,705 | 1,698 | 0.4 |

| Methanol | 1,685 | 1,692 | 0.4 |

Q. What experimental designs are suitable for probing neuroendocrine interactions (e.g., autophagy modulation) in vitro?

- Methodological Answer :

- Use immortalized GnRH neurons (e.g., GT1-7 cell line) exposed to 1–100 µM compound for 24–48 hrs. Assess autophagy markers (LC3-II, p62) via Western blot .

- Include controls: Bafilomycin A1 (autophagy inhibitor) and rapamycin (inducer). Normalize data to β-actin and quantify band intensity with ImageJ .

Q. How can time-resolved spectroscopy elucidate hydrogen-bonding dynamics with protic solvents?

- Methodological Answer :

- Employ ultrafast IR spectroscopy (e.g., 2D-IR) to track ν(C=O) band evolution in water/acetonitrile mixtures.

- Calculate hydrogen bond lifetimes (τc) using autocorrelation decay. For example, τc ≈ 7.7 ps for single-water hydrogen bonding to benzophenone .

Contradiction Analysis & Methodological Frameworks

Q. How should researchers address conflicting data on solvent-induced spectral shifts?

- Methodological Answer :

- Step 1 : Classify solvents by polarity (Kamlet-Taft parameters) and hydrogen-bonding capacity.

- Step 2 : Compare static (DFT) vs. dynamic (time-resolved IR) solvent effects. Halogenated solvents exhibit rapid bond exchange, while alcohols show persistent hydrogen bonding .

- Step 3 : Reconcile discrepancies by modeling cooperative solvent interactions (e.g., dual hydrogen bonds with benzophenone and solvent molecules) .

Environmental & Surface Chemistry

Q. What protocols assess environmental adsorption and degradation on indoor surfaces?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.